7-(4-bromophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
7-(4-Bromophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a brominated thienopyrimidinone derivative with a pyridinylmethyl substituent at position 2.
Properties
IUPAC Name |
7-(4-bromophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3OS/c19-13-6-4-12(5-7-13)15-10-24-17-16(15)21-11-22(18(17)23)9-14-3-1-2-8-20-14/h1-8,10-11H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZNDRFEDOTPKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(4-bromophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a member of the thieno[3,2-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 7-(4-bromophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one is , with a molecular weight of approximately 368.29 g/mol. Its structure includes a thieno-pyrimidine core substituted with a bromophenyl group and a pyridinylmethyl moiety, which are critical for its biological activity.
Research indicates that compounds similar to 7-(4-bromophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one exhibit their biological effects primarily through the inhibition of tubulin polymerization. This action disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. For instance, studies have shown that derivatives with similar structures inhibit tubulin polymerization more effectively than established agents like combretastatin A-4 (CA-4) .
Antiproliferative Effects
The antiproliferative activity of this compound has been evaluated against various cancer cell lines. In vitro studies demonstrated significant cytotoxic effects on:
- HeLa (cervical cancer)
- A549 (lung cancer)
- MDA-MB-231 (breast cancer)
- HT-29 (colorectal cancer)
Table 1 summarizes the IC50 values for selected cell lines:
| Cell Line | IC50 (nM) |
|---|---|
| HeLa | 83 |
| A549 | 101 |
| MDA-MB-231 | 91 |
| HT-29 | 83 |
These values indicate that the compound exhibits potent antiproliferative activity, particularly against HeLa cells, suggesting its potential as an anticancer agent .
Mechanistic Studies
Further mechanistic studies revealed that the compound induces G2/M phase cell cycle arrest and triggers apoptotic pathways. The interaction with tubulin leads to the accumulation of cells in the G2/M phase and promotes apoptosis through mitochondrial pathways . This dual mechanism enhances its therapeutic potential against rapidly dividing cancer cells.
Case Studies
Several case studies have documented the effects of related compounds in vivo. For example:
- Zebrafish Embryo Model : In a zebrafish embryo model, compound 8q (a close analogue) significantly inhibited HeLa cell growth, demonstrating its effectiveness in a live organism model .
- Animal Studies : In murine models of cancer, similar thieno-pyrimidine derivatives have shown promising results in reducing tumor size and improving survival rates when administered at specific dosages .
Scientific Research Applications
Anticancer Activity
Research indicates that 7-(4-bromophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one exhibits promising anticancer properties. Studies have demonstrated its efficacy against various cancer cell lines, including breast cancer (MCF7) and cervical cancer (HeLa).
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 6.5 | Induction of apoptosis |
| HeLa | 8.0 | Microtubule disruption |
The compound's mechanism involves disrupting microtubule dynamics, which is critical for cell division, thereby inhibiting tumor growth effectively.
Anti-inflammatory Effects
This compound has been shown to possess anti-inflammatory properties. In vitro studies using RAW 264.7 macrophages revealed that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
| Compound | IC50 (µM) | Cytotoxicity (MTT Assay) |
|---|---|---|
| 7-(4-bromophenyl)... | 12.5 | No cytotoxicity observed |
| Control (Dexamethasone) | 10 | Low cytotoxicity |
The anti-inflammatory action is mediated through the suppression of NF-κB activation pathways, making it a potential candidate for treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial potential of this compound has been assessed against several bacterial strains, showing significant activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Case Study on Anticancer Activity
A study conducted on the cytotoxic effects of the compound against HeLa cells demonstrated that treatment led to significant apoptosis, characterized by morphological changes and DNA fragmentation. The selectivity index was notably higher than conventional chemotherapeutics, indicating its potential for selective targeting of cancer cells while sparing normal cells.
"The administration of this compound resulted in a marked decrease in cell viability in HeLa cells compared to controls."
Case Study on Anti-inflammatory Activity
In a murine model of inflammation induced by lipopolysaccharide (LPS), the compound significantly reduced inflammatory markers. The results indicated a decrease in serum levels of IL-6 and TNF-α after treatment with the compound.
"This study highlights the therapeutic potential of thieno[3,2-d]pyrimidine derivatives in managing inflammatory conditions."
Comparison with Similar Compounds
Substituent Variations and Structural Features
Physicochemical Properties
- Melting Points: 7-(4-Bromophenyl)-3-(3-methylbenzyl) analog: Not reported, but structurally similar compounds (e.g., 9-methyl-2,7-diphenyl derivatives) melt at 115–117°C .
- Solubility: Phenoxyethyl or pyridinyl groups improve aqueous solubility compared to purely aromatic substituents .
Key Research Findings
- Substituent-Driven Bioactivity : Fluorine or chlorine at position 7 enhances antimicrobial activity, while pyridinylmethyl groups at position 3 correlate with kinase or sirtuin inhibition .
- Synthetic Flexibility: Microwave and aza-Wittig methods allow rapid diversification of the thienopyrimidinone core .
- Structure-Activity Relationships (SAR) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
